molecular formula C20H25NO5 B6693239 (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B6693239
M. Wt: 359.4 g/mol
InChI Key: CJLMOONBCKTTDJ-SJORKVTESA-N
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Description

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidine ring substituted with cyclopropyl and benzoyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene precursors.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropyl groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with halides or amines.

Scientific Research Applications

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials Science: Utilized in the synthesis of novel materials with unique properties such as high thermal stability or specific electronic characteristics.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid: can be compared with similar compounds such as:

    (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

    (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

These similar compounds highlight the uniqueness of This compound

Properties

IUPAC Name

(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-25-14-6-7-15(18(8-14)26-11-12-2-3-12)19(22)21-9-16(13-4-5-13)17(10-21)20(23)24/h6-8,12-13,16-17H,2-5,9-11H2,1H3,(H,23,24)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLMOONBCKTTDJ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CC(C(C2)C(=O)O)C3CC3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)C(=O)O)C3CC3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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